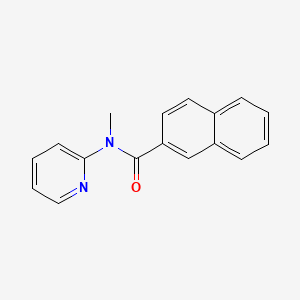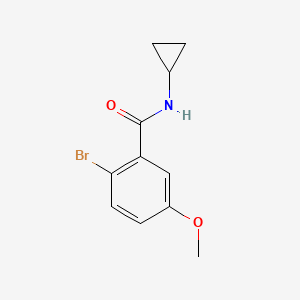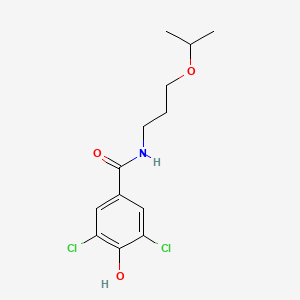
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide, also known as MPNC, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MPNC is a small molecule that belongs to the class of amides and has a pyridine ring attached to a naphthalene ring.
Mecanismo De Acción
The mechanism of action of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is not fully understood. However, studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide improves cognitive function in animal models of Alzheimer's disease. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include its low solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
For research on N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its anti-inflammatory and anti-tumor properties, and the development of new synthetic routes for N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide and its analogs.
Métodos De Síntesis
The synthesis of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide involves the reaction of 2-naphthoyl chloride with 2-aminopyridine in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The resulting product is then treated with methylamine to obtain N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(16-8-4-5-11-18-16)17(20)15-10-9-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVHNXAEPTMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)

![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)